molecular formula C8H11NO2S2 B8531709 N-ethyl-4-mercapto-benzenesulfonamide

N-ethyl-4-mercapto-benzenesulfonamide

Cat. No.: B8531709
M. Wt: 217.3 g/mol
InChI Key: UOUPZEJHJHADCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-4-mercapto-benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group at position 1 and a mercapto (-SH) group at position 4. The sulfonamide nitrogen is further functionalized with an ethyl group. Its molecular formula is C₈H₁₁NO₂S₂, with a molecular weight of 241.31 g/mol (calculated). The mercapto group imparts distinct reactivity, including nucleophilicity and susceptibility to oxidation, while the ethyl substituent on the nitrogen influences steric and solubility properties.

Properties

Molecular Formula

C8H11NO2S2

Molecular Weight

217.3 g/mol

IUPAC Name

N-ethyl-4-sulfanylbenzenesulfonamide

InChI

InChI=1S/C8H11NO2S2/c1-2-9-13(10,11)8-5-3-7(12)4-6-8/h3-6,9,12H,2H2,1H3

InChI Key

UOUPZEJHJHADCP-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)S

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features and properties of N-ethyl-4-mercapto-benzenesulfonamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Activities
This compound (Target) C₈H₁₁NO₂S₂ 241.31 -SH (C4), -NHEt (sulfonamide N) Not available Hypothesized thiol reactivity, potential antimicrobial activity
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide C₁₅H₁₅NO₃S 289.35 -COCH₃ (C4), -NHSO₂C₆H₄CH₃ (N) 5317-94-2 High molecular weight; acetyl group enhances electron-withdrawing effects
N-Hydroxy-4-methylbenzenesulfonamide C₇H₉NO₃S 187.21 -OH (C4), -NHSO₂C₆H₄CH₃ (N) 1593-60-8 Hydroxy group increases polarity; safety data emphasize skin/eye irritation
N-Benzyl-N-ethyl-4-methylbenzenesulfonamide C₁₆H₁₉NO₂S 301.39 -CH₃ (C4), -N(Bz)(Et) (sulfonamide N) Not available Bulky benzyl group reduces solubility; reported antibacterial/diuretic activity
4-Amino-N-(4-ethylphenyl)benzenesulfonamide C₁₄H₁₆N₂O₂S 276.35 -NH₂ (C4), -NHSO₂C₆H₄Et (N) 108929-67-5 Amino group enhances basicity; potential pH-dependent solubility
N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide C₉H₁₃NO₃S 215.27 -CH₃ (C4), -N(CH₂CH₂OH) (sulfonamide N) 14316-14-4 Hydroxyethyl substituent improves aqueous solubility

Physicochemical Properties

  • Solubility: The mercapto group in the target compound may reduce water solubility compared to hydroxyl or amino-substituted analogs (e.g., N-Hydroxy-4-methylbenzenesulfonamide , 4-Amino derivative ). However, the ethyl group on nitrogen could offset this by introducing moderate lipophilicity. N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide exhibits higher aqueous solubility due to its polar hydroxyethyl group.
  • Reactivity: The -SH group in the target compound is prone to oxidation (forming disulfides) and participates in nucleophilic reactions, unlike the acetyl or methyl groups in other derivatives . Amino-substituted sulfonamides (e.g., ) may engage in acid-base interactions, enhancing binding to biological targets.

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